Cas no 27161-64-4 (6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one)
6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Triazin-5(2H)-one,6-(2-aminophenyl)-3,4-dihydro-3-thioxo-
- 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one
- 6-(2-aminophenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one
- 3-Mercapto-5-hydroxy-6-(2-aminophenyl)-1,2,4-triazin
- 3-thioxo-6-(2-aminophenyl)-1,2,4-triazin-5(2H,4H)-one
- 6-(2-aminophenyl)-3-sulfanyl-1,2,4-triazin-5(4H)-one
- 6-(2-aminophenyl)-3-thio-1,2,4-triazine-3,5-(2H,4H)-dione
- 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- 6-(2-Amino-phenyl)-3-thioxo-3,4-dihydro-2H-[1,2,4]triazin-5-one
- 6-o-Aminophenyl-3-thio-as-triazin-3,5-<2H
- AKOS000115853
- ChemDiv1_019294
- CS-0269527
- LS-06815
- Z56769175
- 1,2,4-Triazin-5(4H)-one, 2,3-dihydro-6-(2-aminophenyl)-3-thioxo-
- AKOS003623166
- EU-0000662
- SR-01000466758
- SR-01000466758-1
- MFCD00636512
- EN300-03049
- 6-(2-Aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one #
- CBDivE_005310
- 6-(2-aminophenyl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one
- 6-(2-Aminophenyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one
- HMS641M22
- AH-034/32860018
- HMS655A17
- Oprea1_805683
- ChemDiv1_023953
- SB73352
- Oprea1_689876
- SCHEMBL2430238
- 6-(2'-aminophenyl)-5-hydroxy-1,2,4-triazine-3-thiol
- 6-(2-aminophenyl)-5-oxo-1,2,4-triazine-3-thione
- 6-(2-aminophenyl)-3-sulfanyl-2,5-dihydro-1,2,4-triazin-5-one
- AKOS000595523
- 1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(2-aminophenyl)-3-thioxo-
- DTXSID20351925
- FT-0743063
- Oprea1_797711
- 6-(2-Aminophenyl)-3-mercapto-1,2,4-triazin-5-ol
- 27161-64-4
-
- MDL: MFCD00636512
- Inchi: 1S/C9H8N4OS/c10-6-4-2-1-3-5(6)7-8(14)11-9(15)13-12-7/h1-4H,10H2,(H2,11,13,14,15)
- InChI Key: TZQIBJNEKJDVAM-UHFFFAOYSA-N
- SMILES: S=C1NN=C(C(N1)=O)C1C=CC=CC=1N
Computed Properties
- Exact Mass: 220.04200
- Monoisotopic Mass: 220.042
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 112Ų
Experimental Properties
- Density: 1.6
- Boiling Point: 481.6°Cat760mmHg
- Flash Point: 245.1°C
- Refractive Index: 1.79
- PSA: 119.65000
- LogP: 1.65790
6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one Customs Data
- HS CODE:2933699090
- Customs Data:
China Customs Code:
2933699090Overview:
2933699090 Other structurally non fused triazine ring containing compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933699090 other compounds containing an unfused triazine ring (whether or not hydrogenated) in the structure.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%
6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 080764-500mg |
6-(2-Aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one |
27161-64-4 | 500mg |
$126.00 | 2023-09-05 | ||
| Matrix Scientific | 080764-1g |
6-(2-Aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one |
27161-64-4 | 1g |
$158.00 | 2023-09-05 | ||
| TRC | A621473-50mg |
6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one |
27161-64-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A621473-100mg |
6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one |
27161-64-4 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A621473-500mg |
6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one |
27161-64-4 | 500mg |
$ 320.00 | 2022-06-07 | ||
| Chemenu | CM515991-1g |
6-(2-Aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one |
27161-64-4 | 97% | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM515991-5g |
6-(2-Aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one |
27161-64-4 | 97% | 5g |
$401 | 2024-07-28 | |
| A2B Chem LLC | AF61138-50mg |
6-(2-Aminophenyl)-3-mercapto-1,2,4-triazin-5(4h)-one |
27161-64-4 | 95% | 50mg |
$67.00 | 2024-04-20 | |
| A2B Chem LLC | AF61138-100mg |
6-(2-Aminophenyl)-3-mercapto-1,2,4-triazin-5(4h)-one |
27161-64-4 | 95% | 100mg |
$84.00 | 2024-04-20 | |
| A2B Chem LLC | AF61138-250mg |
6-(2-Aminophenyl)-3-mercapto-1,2,4-triazin-5(4h)-one |
27161-64-4 | 95% | 250mg |
$104.00 | 2024-04-20 |
6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one
Comprehensive Overview of 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one (CAS No. 27161-64-4): Properties, Applications, and Research Insights
The compound 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one (CAS No. 27161-64-4) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. With its unique triazine core and functional groups like mercapto and aminophenyl, this compound exhibits versatile chemical reactivity, making it a valuable intermediate for drug discovery and advanced material synthesis. Researchers are increasingly exploring its potential in small-molecule therapeutics, chelation chemistry, and bioactive scaffold design.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in 27161-64-4. Computational studies highlight its molecular interactions with biological targets, particularly in enzyme inhibition and receptor modulation. The mercapto group (-SH) offers redox-active properties, while the aminophenyl moiety enables conjugation with other pharmacophores. These features align with current searches for "multifunctional heterocycles" and "sustainable synthetic routes," reflecting industry demands for eco-friendly methodologies.
From a structural perspective, 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one demonstrates remarkable stability under physiological conditions, a trait critical for prodrug development. Its hydrogen-bonding capacity and metal-coordination sites are frequently cited in publications on "bioconjugation techniques" and "catalytic applications." Analytical techniques such as HPLC-MS and NMR spectroscopy confirm its purity and reactivity profile, addressing common queries about "characterization of triazine derivatives."
In material science, this compound's π-conjugated system contributes to investigations into "organic semiconductors" and "luminescent materials." Patent analyses reveal its utility in photovoltaic devices and sensor technologies, correlating with rising searches for "energy-efficient organic compounds." The CAS No. 27161-64-4 is often cross-referenced with studies on structure-activity relationships (SAR), particularly in antioxidant and anti-inflammatory applications.
Regulatory and safety assessments of 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one emphasize its compatibility with REACH compliance and GMP synthesis. Laboratories prioritize "scalable purification methods" for this compound, as evidenced by peer-reviewed protocols optimizing column chromatography and crystallization techniques. Such data directly responds to frequent search queries about "handling sulfur-containing heterocycles" in industrial settings.
Future research directions for CAS No. 27161-64-4 may explore its role in targeted drug delivery systems or smart materials. The compound's dual functionality (nucleophilic and electrophilic sites) positions it as a candidate for "click chemistry" applications, a trending topic in biocompatible material forums. Collaborative studies between computational chemists and experimentalists could further unlock its potential, addressing persistent questions about "triazine-based pharmacophores" in medicinal chemistry.
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